molecular formula C14H13NO3 B1532648 [2-(Methoxymethoxy)phenyl](pyridin-4-yl)methanone CAS No. 938458-56-1

[2-(Methoxymethoxy)phenyl](pyridin-4-yl)methanone

Cat. No. B1532648
M. Wt: 243.26 g/mol
InChI Key: UQFPFIZVBNBARJ-UHFFFAOYSA-N
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Description

“2-(Methoxymethoxy)phenylmethanone” is a chemical compound with the CAS Number: 938458-56-1. It has a molecular weight of 243.26 and its IUPAC name is [2- (methoxymethoxy)phenyl] (4-pyridinyl)methanone . The compound is solid at room temperature .


Molecular Structure Analysis

The Inchi Code for this compound is 1S/C14H13NO3/c1-17-10-18-13-5-3-2-4-12 (13)14 (16)11-6-8-15-9-7-11/h2-9H,10H2,1H3 . This indicates that the compound has a methoxymethoxy group attached to a phenyl ring, which is further attached to a pyridin-4-yl methanone group .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature and has a molecular weight of 243.26 .

Scientific Research Applications

Crystal Structure Analysis

The analysis of crystal structures provides insights into the molecular conformation, intermolecular interactions, and potential reactivity of compounds. For example, Lakshminarayana et al. (2009) synthesized and characterized the structural properties of a closely related compound through spectroscopy and X-ray diffraction (XRD) studies. Their research contributes to understanding the crystalline form and potential chemical behavior of such compounds (Lakshminarayana et al., 2009).

Molecular Structure and Electronic Properties

Investigations into the molecular structure and electronic properties are crucial for determining the chemical reactivity and potential applications of compounds in various fields, including material science and drug design. Cojocaru et al. (2013) conducted a comparative study between semi-empirical calculations and experimental studies on a pyridylindolizine derivative, highlighting the importance of molecular modeling in understanding the structural and electronic characteristics of such compounds (Cojocaru et al., 2013).

Antimicrobial Activity

The search for new antimicrobial agents is a critical area of research, especially in the face of rising antibiotic resistance. Kumar et al. (2012) synthesized a series of derivatives and evaluated their antimicrobial activity, finding that compounds containing the methoxy group exhibited high antimicrobial activity. This suggests potential applications of these compounds in developing new antimicrobial drugs (Kumar et al., 2012).

Optical and Material Applications

Derivatives of 2-(Methoxymethoxy)phenylmethanone have also been explored for their optical properties, which are crucial for developing new materials with specific photophysical characteristics. Volpi et al. (2017) synthesized a series of imidazo[1,5-a]pyridine derivatives, demonstrating their potential as low-cost emitters with large Stokes' shifts, highlighting applications in luminescent materials and organic electronics (Volpi et al., 2017).

Therapeutic Potential

Research into the therapeutic potential of these compounds includes their application in cancer therapy. Magalhães et al. (2013) investigated the cytotoxicity of phenstatin family derivatives, finding that they induce cell cycle arrest and apoptosis in tumor cells, which underscores their potential as anticancer agents (Magalhães et al., 2013).

These studies collectively highlight the versatility and potential of 2-(Methoxymethoxy)phenylmethanone derivatives across various scientific domains, including crystallography, molecular electronics, antimicrobial research, optical materials, and therapeutic applications. The ongoing research into these compounds continues to reveal their complex properties and potential uses in science and technology.

properties

IUPAC Name

[2-(methoxymethoxy)phenyl]-pyridin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-17-10-18-13-5-3-2-4-12(13)14(16)11-6-8-15-9-7-11/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQFPFIZVBNBARJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=CC=CC=C1C(=O)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(Methoxymethoxy)phenyl](pyridin-4-yl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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